![molecular formula C17H16N2O3S B5556603 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide](/img/structure/B5556603.png)
8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide
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Overview
Description
Synthesis Analysis
- Facile Synthesis : A facile method for synthesizing quinoxalines, closely related to quinolines, involves the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol under catalyst-free conditions (Alavi et al., 2017).
- Electrochemical Synthesis : New sulfonamide derivatives, akin to quinoline sulfonamides, are synthesized via anodic oxidation in aqueous solutions, demonstrating the potential for electrochemical approaches in synthesizing similar compounds (Beiginejad & Nematollahi, 2014).
Molecular Structure Analysis
- Crystal Structure Investigations : Studies on multi-substituted quinoline derivatives provide insights into the crystal structure, which can be extrapolated to understand the molecular structure of 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide (Le et al., 2020).
Chemical Reactions and Properties
- Reactivity with Sulfonamides : The synthesis process involving reactions with sulfonamides and chlorosulfonic acid provides a framework for understanding the chemical reactivity of similar quinoline derivatives (Hayun et al., 2012).
Physical Properties Analysis
- Optical Functions : The variation in substitution groups in quinoline derivatives significantly influences their optical functions, which could be relevant for understanding the physical properties of 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide (Zeyada et al., 2013).
Chemical Properties Analysis
- Protonation Trends : Analysis of the molecular structure and protonation trends in methoxy quinolines offers valuable insights into the chemical properties of 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide (Dyablo et al., 2016).
Scientific Research Applications
Pharmacological Applications
Quinoline and sulfonamide derivatives exhibit a broad spectrum of pharmacological activities. The incorporation of sulfonamide into quinoline enhances its therapeutic potential against a range of diseases due to their antibacterial, antifungal, anti-inflammatory, anti-tumor, and anticancer properties. These hybrids show promise as lead compounds for developing advanced therapeutic agents (Ali Irfan et al., 2021).
Corrosion Inhibition
Quinoline derivatives, including those with methoxy groups, are utilized as effective anticorrosive agents. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, protecting against corrosion. This application is significant in maintaining the integrity of metallic structures in various industries (C. Verma et al., 2020).
Optoelectronic Materials
The quinoline nucleus, often modified with various substituents including sulfonamide, plays a crucial role in the development of optoelectronic materials. These compounds are key in creating luminescent elements, photoelectric conversion elements, and image sensors. The structural modification of quinoline derivatives contributes to advancements in organic light-emitting diodes (OLEDs), photoluminescent materials, and non-linear optical materials, demonstrating the versatile application of these compounds in the field of material science (G. Lipunova et al., 2018).
Future Directions
The future directions for “8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As quinoline derivatives are known to exhibit a broad spectrum of bio-responses , this compound could be a potential candidate for further pharmacological studies.
properties
IUPAC Name |
8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-6-3-4-8-14(12)19-23(20,21)16-10-9-15(22-2)17-13(16)7-5-11-18-17/h3-11,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFOBDDBQUWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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